Ethylestrenol

anabolic-androgenic ratio nitrogen balance levator ani assay

Ethylestrenol's 3-keto absence yields an anabolic:androgenic ratio (8.1) exceeding stanozolol, validated in Rohu aquaculture (1.12 mm/day growth at 3 ppm) and carp protein synthesis. For SAR studies of 19-nortestosterone derivatives, its distinct receptor kinetics and plasma protein binding profile provide a critical comparator. Source high-purity material for reproducible results.

Molecular Formula C20H32O
Molecular Weight 288.5 g/mol
CAS No. 965-90-2
Cat. No. B1671647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylestrenol
CAS965-90-2
SynonymsEthylestrenol;  Maxibolin;  Orabolin;  ORG-483;  ORG 483;  ORG483
Molecular FormulaC20H32O
Molecular Weight288.5 g/mol
Structural Identifiers
SMILESCCC1(CCC2C1(CCC3C2CCC4=CCCCC34)C)O
InChIInChI=1S/C20H32O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h6,15-18,21H,3-5,7-13H2,1-2H3
InChIKeyAOXRBFRFYPMWLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFREELY SOL IN ALC;  SOL IN CHLOROFORM, ACETONE, METHANOL;  PRACTICALLY INSOL IN WATER
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethylestrenol (CAS 965-90-2): A 17α-Alkylated Anabolic-Androgenic Steroid with Favorable Anabolic:Androgenic Dissociation


Ethylestrenol (CAS 965-90-2), also known as ethylnandrol, is a synthetic 17α-alkylated anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone) [1]. Structurally, it is distinguished by the absence of the 3-keto functional group present in nandrolone and testosterone, and features a 17α-ethyl substitution that confers oral bioavailability [2]. It acts as an agonist of the androgen receptor (AR) with an EC50 of 37.9 nM [3]. The compound is characterized by a high anabolic:androgenic dissociation ratio, with low androgenic effects and slight progestational activity, which historically informed its clinical use in promoting growth in pediatric populations with delayed bone maturation [4]. Currently, ethylestrenol is discontinued for human therapeutic use in most jurisdictions but remains available for veterinary applications in Australia and New Zealand [5].

Why Ethylestrenol (CAS 965-90-2) Cannot Be Assumed Interchangeable with Nandrolone, Oxandrolone, or Stanozolol


Despite shared classification as 19-nortestosterone-derived AAS, ethylestrenol exhibits critical structural and pharmacological divergences from in-class comparators that preclude generic substitution [1]. The absence of the 3-keto group, a hallmark of nandrolone and its esters, fundamentally alters both metabolic fate and androgen receptor interaction dynamics [2]. Empirically, ethylestrenol demonstrates a markedly different plasma protein binding profile compared to nandrolone decanoate and oxymetholone, with differential effects on fibrinogen and haptoglobin concentrations [3]. In aquaculture applications, species-specific and even strain-specific growth responses differentiate ethylestrenol from stanozolol, with the latter depressing growth in certain carp species where ethylestrenol enhances it [4]. These quantifiable disparities necessitate compound-specific evaluation rather than class-based procurement decisions.

Quantitative Comparative Evidence for Ethylestrenol (CAS 965-90-2): Differentiation from Nandrolone Esters, Oxandrolone, and Stanozolol


Anabolic:Androgenic Dissociation Ratio: Ethylestrenol vs. Testosterone and Isoxazole-Conjugated Steroids

In a 10-day nitrogen balance assay using castrated rats, ethylestrenol achieved an anabolic:androgenic ratio of 8.1, surpassing both methyltestosterone (1.0) and testosterone (0.67), and exceeding androisoxazole (7.0) [1]. Anabolic activity (1.7 relative to methyltestosterone = 1.0) was measured via nitrogen retention, while androgenic activity (0.21) was quantified by ventral prostate weight increase [1]. In a separate levator ani assay, ethylestrenol demonstrated 'by far the highest anabolic/androgenic ratio' when directly compared against norethandrolone and methyltestosterone [2].

anabolic-androgenic ratio nitrogen balance levator ani assay ventral prostate weight

Species-Specific Growth Promotion in Carp Aquaculture: Ethylestrenol vs. Stanozolol Head-to-Head

In a 15-day field study feeding anabolic steroids at 3 ppm dietary inclusion to carp spawn, ethylestrenol and stanozolol produced divergent species-dependent outcomes [1]. In Rohu (Labeo rohita), ethylestrenol treatment achieved a growth rate of 1.12 mm length/day and 2.90 mg weight/day, compared to stanozolol's 1.10 mm length/day and 2.57 mg weight/day, and untreated controls of 0.91 mm length/day and 2.39 mg weight/day [1]. Critically, stanozolol depressed growth in all three tested carp species (Rohu, Mrigal, Catla), whereas ethylestrenol enhanced growth in Rohu and silver carp [1].

aquaculture carp seed production growth enhancement species specificity

Plasma Protein Binding Profile: Absence of 3-Keto Group Differentiates Ethylestrenol from Nandrolone Decanoate and Oxymetholone

Ethylestrenol lacks the 3-keto group present in nandrolone and other 19-nortestosterone derivatives, which alters its effects on plasma protein concentrations [1]. While specific quantitative values are not provided in accessible abstracts, the study explicitly identifies that the C-3 ketone group—absent from ethylestrenol—is important in the stimulation of plasma protein concentration [1]. Comparative analysis of anabolic steroids including nandrolone decanoate, oxymetholone, and ethylestrenol revealed differential dose-related effects on haptoglobin, orosomucoid, plasminogen, fibrinogen, transferrin, ceruloplasmin, α1-antitrypsin, β-glucuronidase, and total serum proteins [1].

plasma protein binding fibrinogen haptoglobin 3-keto group

SHBG Binding Affinity: Ethylestrenol Demonstrates Markedly Reduced Plasma Protein Binding Relative to Testosterone and DHT

Ethylestrenol exhibits exceptionally low affinity for human serum sex hormone-binding globulin (SHBG), with binding less than 5% of that observed for testosterone and less than 1% of that observed for dihydrotestosterone (DHT) [1]. This property is attributed to the absence of the 3-keto group and the presence of the 17α-ethyl substitution [1]. Reduced SHBG binding correlates with increased free (unbound) fraction of the steroid in circulation, potentially enhancing bioavailability at target tissues [1].

SHBG binding sex hormone-binding globulin free fraction pharmacokinetics

Androgen Receptor Agonist Potency: Ethylestrenol EC50 Quantified at 37.9 nM

Ethylestrenol acts as an agonist of the androgen receptor (AR) with a reported EC50 value of 37.9 nM [1]. The compound binds directly to the AR, with the ethylestrenol-receptor complex translocating to the nucleus to influence gene expression related to muscle growth and anabolic processes [1]. Unlike nandrolone, ethylestrenol lacks the 3-keto group, which alters its receptor binding characteristics [1].

androgen receptor agonism EC50 in vitro potency receptor binding

Carp (Cyprinus carpio) Growth Enhancement: Dose-Response Quantification of Ethylestrenol

In a 60-90 day controlled feeding study with juvenile common carp (Cyprinus carpio), ethylestrenol administered at dietary concentrations of 1.0, 2.5, 5.0, and 10 mg/kg significantly enhanced growth in both weight and length relative to untreated controls [1]. Withdrawal of the steroid decreased specific growth rate compared with both control and drug-feeding phase values [1]. Notably, 60 days of steroid feeding decreased cranio-somatic index (CSI), hepato-somatic index (HSI), reno-somatic index (RSI), and viscero-somatic index (VSI) [1]. Total proteins increased in liver, kidney, and muscle but decreased in brain [1].

Cyprinus carpio aquaculture dose-response food conversion efficiency

Validated Research and Industrial Application Scenarios for Ethylestrenol (CAS 965-90-2) Based on Comparative Evidence


Aquaculture Growth Promotion in Rohu (Labeo rohita) and Silver Carp Seed Production

Ethylestrenol at 3 ppm dietary inclusion enhances Rohu spawn growth to 1.12 mm/day length and 2.90 mg/day weight, outperforming stanozolol (1.10 mm/day, 2.57 mg/day) and controls (0.91 mm/day, 2.39 mg/day) over 15-day rearing periods [1]. Unlike stanozolol, which depresses growth across multiple carp species, ethylestrenol maintains growth enhancement in Rohu and silver carp, making it the preferred anabolic agent for these commercially significant species [1]. Procurement for Indian major carp hatcheries should prioritize ethylestrenol over stanozolol when targeting Rohu or silver carp production [1].

Common Carp (Cyprinus carpio) Intensive Aquaculture Growth Enhancement

Dietary supplementation with ethylestrenol at 1.0-10 mg/kg significantly enhances weight and length gain in juvenile Cyprinus carpio over 60-90 day feeding periods, with measurable increases in total protein content in liver, kidney, and muscle tissue [2]. The compound also modulates somatic indices (decreased CSI, HSI, RSI, and VSI), indicating altered energy partitioning toward somatic growth [2]. Procurement of ethylestrenol for common carp aquaculture should be based on demonstrated dose-dependent efficacy and tissue-level biochemical changes that support improved production outcomes [2].

Anabolic-Androgenic Dissociation Studies Requiring High Ratio Compounds

For research applications requiring AAS with maximal dissociation between anabolic and androgenic effects, ethylestrenol's anabolic:androgenic ratio of 8.1 (relative to methyltestosterone = 1.0) exceeds that of testosterone (0.67), androisoxazole (7.0), and approaches methylandrostenol-isoxazole (8.0) [3]. In levator ani assays, ethylestrenol demonstrated 'by far the highest anabolic/androgenic ratio' compared to norethandrolone and methyltestosterone [4]. Researchers investigating structure-activity relationships of anabolic-androgenic dissociation should consider ethylestrenol as a benchmark comparator with well-characterized ratio metrics [3].

Comparative Metabolism Studies of 3-Keto-Deficient 19-Nortestosterone Derivatives

Ethylestrenol serves as a critical comparator in studies examining the metabolic consequences of 3-keto group absence in 19-nortestosterone derivatives [5]. The compound is biotransformed to norethandrolone in bovine liver preparations, establishing a metabolic link between these two illegal growth promoters [6]. Additionally, ethylestrenol's differential effects on plasma proteins (fibrinogen, haptoglobin, transferrin) compared to 3-keto-containing steroids like nandrolone decanoate and oxymetholone provide a structurally defined experimental system for investigating structure-dependent protein binding profiles [5].

Technical Documentation Hub

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